

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Hydroxy-4-nitrobenzonitrile*

Cat. No.: *B105994*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzonitrile, also known by its synonym 2-nitro-5-cyanophenol, is an aromatic organic compound with the chemical formula $C_7H_4N_2O_3$.^[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its structure incorporates a hydroxyl group, a nitro group, and a nitrile group attached to a benzene ring, making it a versatile precursor for various chemical transformations.

One of the primary applications of this compound is in the synthesis of arylbenzoxazoles, which have been investigated as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors.^[2] Furthermore, it is a key starting material for the preparation of 3-Amino-4-hydroxybenzonitrile, an important intermediate in its own right.^[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of **3-Hydroxy-4-nitrobenzonitrile**, tailored for a technical audience.

Chemical and Physical Properties

The fundamental physical and chemical properties of **3-Hydroxy-4-nitrobenzonitrile** are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

Property	Value	Source
CAS Number	18495-15-3	[1]
Molecular Formula	C ₇ H ₄ N ₂ O ₃	[1]
Molecular Weight	164.12 g/mol	[1]
IUPAC Name	3-hydroxy-4-nitrobenzonitrile	[1]
Synonyms	2-nitro-5-cyanophenol	[1]
Density	1.49 g/cm ³	[3]
Boiling Point	313.6°C at 760 mmHg	[3]
Flash Point	143.5°C	[3]
XLogP3	1.5	[1]

**3. History and Discovery

The specific details regarding the initial discovery and first synthesis of **3-Hydroxy-4-nitrobenzonitrile** are not extensively documented in readily available scientific literature. Its emergence is likely tied to broader research into the synthesis and reactions of substituted nitroaromatic and phenolic compounds. The history of nitration reactions themselves dates back to the 19th century, with the development of methods to introduce nitro groups into aromatic rings, a fundamental transformation in organic chemistry. The development of organic nitrates as drugs began in the mid-19th century with the synthesis of glyceryl trinitrate in 1847. While not directly related, this highlights the long-standing interest in nitro-containing organic compounds.

Synthesis of 3-Hydroxy-4-nitrobenzonitrile

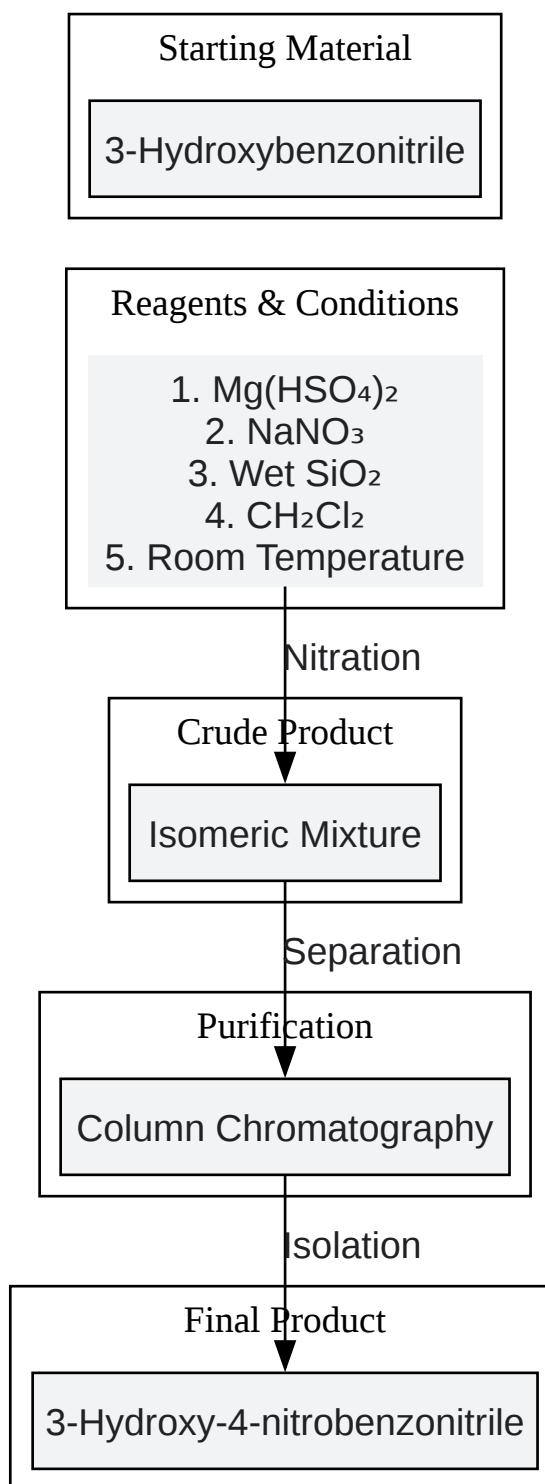
A specific, peer-reviewed experimental protocol for the synthesis of **3-Hydroxy-4-nitrobenzonitrile** is not readily available. However, based on established principles of electrophilic aromatic substitution and documented methods for the nitration of phenols, a plausible synthetic route is the direct nitration of 3-hydroxybenzonitrile (m-cyanophenol).

The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Therefore, the nitration of 3-hydroxybenzonitrile is expected to yield a mixture of isomers, with the nitro group being directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The desired product, **3-hydroxy-4-nitrobenzonitrile**, would be one of the major products, which would then require separation and purification, likely via column chromatography.

Proposed Experimental Protocol: Nitration of 3-Hydroxybenzonitrile

This protocol is a proposed method based on general procedures for phenol nitration.

Materials:


- 3-Hydroxybenzonitrile (m-cyanophenol)
- Magnesium sulfate bis(hydrogen sulfate) $[\text{Mg}(\text{HSO}_4)_2]$
- Sodium Nitrate (NaNO_3)
- Wet SiO_2 (50% w/w)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- In a round-bottom flask, prepare a suspension of 3-hydroxybenzonitrile (1 mmol), $\text{Mg}(\text{HSO}_4)_2$ (1 mmol), NaNO_3 (1 mmol), and wet SiO_2 (50% w/w, 0.2 g) in dichloromethane (4 mL).
- Stir the heterogeneous mixture magnetically at room temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Upon completion (or when significant product formation is observed), filter the reaction mixture.
- Wash the residue with dichloromethane (2 x 5 mL).
- Add anhydrous Na_2SO_4 to the combined filtrate and washings and stir for 15 minutes.
- Filter the mixture to remove the drying agent.
- Remove the solvent from the filtrate by rotary evaporation.
- Purify the resulting crude product, a mixture of isomers, by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the **3-Hydroxy-4-nitrobenzonitrile** isomer.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Hydroxy-4-nitrobenzonitrile**.

Known Chemical Reactions: Reduction to 3-Amino-4-hydroxybenzonitrile

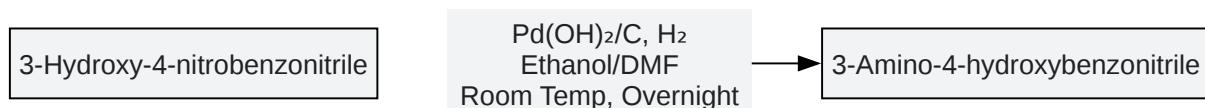
A well-documented and significant reaction of **3-Hydroxy-4-nitrobenzonitrile** is its reduction to 3-Amino-4-hydroxybenzonitrile. This transformation is a key step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Reduction of 3-Hydroxy-4-nitrobenzonitrile

Materials:

- **3-Hydroxy-4-nitrobenzonitrile**
- Ethanol
- N,N-dimethylformamide (DMF)
- Palladium hydroxide on carbon ($\text{Pd}(\text{OH})_2/\text{C}$)
- Hydrogen gas (H_2)

Procedure:


- Dissolve **3-Hydroxy-4-nitrobenzonitrile** (1.6 g, 9.6 mmol) in a mixture of ethanol (40 mL) and DMF (20 mL).^[4]
- To this solution, carefully add palladium hydroxide on carbon (30 mg).^[4]
- Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).^[4]
- Monitor the reaction for completion using TLC.
- Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.^[4]
- Rinse the filter cake with ethanol.

- Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data:

Precursor	Reagents	Solvent	Reaction Conditions	Yield
3-Hydroxy-4-nitrobenzonitrile	Palladium hydroxide, Hydrogen	Ethanol, N,N-dimethylformamide	Room temperature, overnight	60% ^[2]

Reaction Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Reduction of **3-Hydroxy-4-nitrobenzonitrile**.

Spectroscopic Data Analysis

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Hydroxy-4-nitrobenzonitrile** are not readily available in public databases. However, based on the analysis of its structural isomers and related compounds, a predicted spectroscopic profile can be outlined.

Spectroscopy	Predicted Data	Justification
¹ H NMR	<p>Aromatic protons would appear as multiplets or doublets in the δ 7.0-8.5 ppm range. The phenolic -OH proton would likely be a broad singlet, with its chemical shift dependent on solvent and concentration.</p>	<p>Based on spectra of related nitro- and hydroxy-substituted benzonitriles. The exact splitting pattern would depend on the coupling constants between the aromatic protons.</p>
¹³ C NMR	<p>Aromatic carbons would appear in the δ 110-160 ppm range. The carbon of the nitrile group (-C≡N) would be expected around δ 115-120 ppm. The carbon attached to the nitro group would be downfield, and the carbon attached to the hydroxyl group would also be significantly shifted.</p>	<p>Based on data for 4-hydroxy-3-nitrobenzonitrile and other substituted benzonitriles.[5]</p>
IR Spectroscopy	<p>- -OH stretch: Broad band around 3200-3500 cm^{-1}. - C≡N stretch: Sharp, medium-intensity band around 2220-2240 cm^{-1}. - NO_2 stretches: Two strong bands, one symmetric around 1330-1370 cm^{-1} and one asymmetric around 1500-1560 cm^{-1}. - C-H aromatic stretch: Above 3000 cm^{-1}.</p>	<p>These are characteristic absorption frequencies for the respective functional groups on an aromatic ring. The nitrile stretch in aromatic nitriles is typically in this region.</p>
Mass Spectrometry (EI)	<p>Molecular Ion (M^+): $\text{m/z} = 164$. Fragments corresponding to the loss of $-\text{NO}_2$, $-\text{HCN}$, and other characteristic aromatic</p>	<p>The molecular weight of the compound is 164.12. The exact fragmentation would provide structural information.</p>

fragmentation patterns would be expected.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. nbinno.com [nbino.com]
- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105994#discovery-and-history-of-3-hydroxy-4-nitrobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com